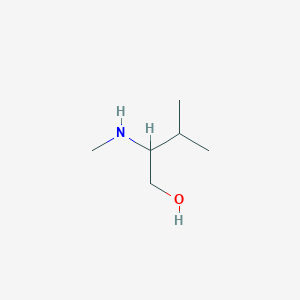

3-methyl-2-(methylamino)butan-1-ol

説明

3-Methyl-2-(methylamino)butan-1-ol is a branched amino alcohol with the molecular formula C₆H₁₅NO. Its structure features:

- A primary alcohol group (-OH) at position 1.

- A methylamino group (-NHCH₃) at position 2.

- A methyl branch (-CH₃) at position 3.

This compound combines hydrophilic (alcohol, amine) and hydrophobic (branched alkyl chain) properties, making it relevant for pharmaceutical and chemical synthesis applications.

特性

IUPAC Name |

3-methyl-2-(methylamino)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(2)6(4-8)7-3/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJGKDVZMCDYDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(methylamino)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-butanone with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-methyl-2-(methylamino)butan-1-ol may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and reaction optimization techniques is crucial to achieve high purity and minimize by-products.

化学反応の分析

Types of Reactions

3-methyl-2-(methylamino)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amines.

科学的研究の応用

3-methyl-2-(methylamino)butan-1-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

作用機序

The mechanism of action of 3-methyl-2-(methylamino)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structural Analogs

2.1. 3-Methyl-2-Butanol (CAS 598-32-3)

- Structure : Secondary alcohol with a methyl branch at position 3.

- Key Differences: Lacks the methylamino group, reducing polarity and hydrogen-bonding capacity.

- Physical Properties: Boiling point: 175.3°C (vs. higher expected for amino alcohol due to H-bonding in the target compound) . Toxicity: Classified as irritating to eyes and skin, with lower acute toxicity compared to amino alcohols .

- Applications : Used as a solvent and intermediate in organic synthesis.

2.2. 3-Methyl-2-Phenylbutan-1-ol (CAS 519183-78-9)

- Structure : Primary alcohol with a phenyl group at position 2 and methyl branch at position 3.

- Key Differences: The phenyl group increases hydrophobicity and steric bulk compared to the methylamino group in the target compound.

- Applications: Potential use in fragrance or pharmaceutical synthesis due to aromaticity .

2.3. 2-(Dimethylamino)-2-Phenylbutan-1-ol (CAS 39068-94-5)

- Structure: Primary alcohol with dimethylamino and phenyl groups at position 2.

- Key Differences: Dimethylamino group (-N(CH₃)₂) enhances basicity compared to the methylamino group (-NHCH₃) in the target compound.

- Applications : Used as a chiral intermediate in drug synthesis (e.g., trimebutine maleate impurity) .

2.4. 3-Amino-2-Methyl-1-(3-Methylphenyl)Butan-2-ol (CAS N/A)

- Structure: Secondary alcohol with amino and 3-methylphenyl groups.

- Predicted collision cross-section (CCS) of 145.8 Ų for [M+H]+ adduct suggests distinct conformational behavior compared to simpler amino alcohols .

- Applications : Unreported in literature, but structural complexity hints at pharmaceutical research relevance.

Physicochemical and Functional Comparisons

生物活性

3-Methyl-2-(methylamino)butan-1-ol, also known as a methylated aliphatic amine, has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and industrial chemistry. This article delves into its biological activity, synthesis methods, and potential applications based on the latest research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a hydroxyl group and a methylamino group attached to a butanol backbone. This unique structural arrangement influences its chemical behavior and potential applications.

Research indicates that 3-methyl-2-(methylamino)butan-1-ol interacts with various molecular targets, including enzymes and receptors. It may modulate specific biochemical pathways, acting as a substrate or inhibitor. The compound's mechanism of action is critical for its application in pharmacological contexts, particularly in drug development and enzymatic studies.

Applications in Bioconjugation

One prominent application of 3-methyl-2-(methylamino)butan-1-ol is as a linker molecule in bioconjugation processes. It facilitates the attachment of biomolecules such as peptides and proteins to other chemical entities or surfaces. The amino group can be activated to form reactive intermediates that covalently bond with functional groups on biomolecules or solid supports. Techniques like mass spectrometry and high-performance liquid chromatography (HPLC) are employed to characterize these conjugates.

Potential Therapeutic Applications

The compound has been explored for its potential therapeutic properties. Studies suggest it may play a role in modulating biochemical pathways relevant to disease mechanisms. This includes potential applications in drug synthesis where it acts as a precursor for pharmaceutical compounds.

Synthesis Methods

The synthesis of 3-methyl-2-(methylamino)butan-1-ol can be achieved through several methods:

- Reaction of 3-Methyl-2-butanone with Methylamine : This method typically requires elevated temperatures and the presence of a catalyst to ensure complete conversion.

- Continuous Flow Reactors : In industrial settings, continuous flow reactors may enhance yield and efficiency by optimizing reaction conditions such as temperature and pressure.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features |

|---|---|

| 3-Methyl-2-butanol | Hydroxyl group instead of methylamino group |

| 2-Methylamino-1-butanol | Different substitution pattern on the butanol backbone |

| 3,3-Dimethyl-1-(methylamino)butan-2-ol | Tertiary amine structure with additional methyl groups |

The uniqueness of 3-methyl-2-(methylamino)butan-1-ol lies in its specific substitution pattern, which imparts distinct chemical properties that differentiate it from similar compounds. This specificity enhances its utility in targeted applications where other compounds may not suffice.

Case Studies and Research Findings

Recent studies have demonstrated the compound's efficacy in various applications:

- Bioconjugation Stability : Research showed that bioconjugates formed using this compound exhibited enhanced stability and specificity compared to traditional linkers.

- Fuel Additive Potential : Preliminary results indicate that small additions of 3-methyl-2-(methylamino)butan-1-ol to biofuels can improve combustion efficiency while reducing harmful emissions like carbon monoxide and hydrocarbons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。